molecular formula C16H16N4O2S B12581089 1H-Tetrazole, 1-phenyl-5-[(3-phenylpropyl)sulfonyl]- CAS No. 591767-97-4

1H-Tetrazole, 1-phenyl-5-[(3-phenylpropyl)sulfonyl]-

Cat. No.: B12581089
CAS No.: 591767-97-4
M. Wt: 328.4 g/mol
InChI Key: LFWCRDHOGQKMGD-UHFFFAOYSA-N
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Description

1H-Tetrazole, 1-phenyl-5-[(3-phenylpropyl)sulfonyl]- is a sulfonyl-substituted tetrazole derivative characterized by a phenyl group at the 1-position and a 3-phenylpropylsulfonyl moiety at the 5-position of the tetrazole ring. The compound is synthesized via Mitsunobu-like reactions involving 1-phenyl-1H-tetrazole-5-thiol and (3-bromopropyl)benzene, followed by oxidation of the intermediate sulfide to the sulfone using reagents like m-CPBA (meta-chloroperbenzoic acid) . High yields (~91%) and straightforward purification (e.g., silica gel chromatography) are reported, indicating robust synthetic accessibility .

Properties

CAS No.

591767-97-4

Molecular Formula

C16H16N4O2S

Molecular Weight

328.4 g/mol

IUPAC Name

1-phenyl-5-(3-phenylpropylsulfonyl)tetrazole

InChI

InChI=1S/C16H16N4O2S/c21-23(22,13-7-10-14-8-3-1-4-9-14)16-17-18-19-20(16)15-11-5-2-6-12-15/h1-6,8-9,11-12H,7,10,13H2

InChI Key

LFWCRDHOGQKMGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCS(=O)(=O)C2=NN=NN2C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

The synthesis of 1H-Tetrazole, 1-phenyl-5-[(3-phenylpropyl)sulfonyl]- can be approached through several methods:

Scientific Research Applications

Chemical Properties and Structure

1H-Tetrazole compounds are characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. The specific compound in focus features a phenyl group and a sulfonyl moiety, which contribute to its reactivity and functional versatility. The molecular formula for 1H-Tetrazole, 1-phenyl-5-[(3-phenylpropyl)sulfonyl]- is C15H16N4O2S, with a molecular weight of approximately 320.38 g/mol.

Medicinal Chemistry

1H-Tetrazole derivatives are increasingly being explored for their medicinal properties. They exhibit a range of biological activities, including:

  • Antimicrobial Activity : Various studies have demonstrated the effectiveness of tetrazole compounds against bacterial and fungal strains. For instance, research indicates that certain derivatives possess significant antibacterial properties against multi-drug resistant strains .
  • Antiviral Activity : Some tetrazole derivatives have shown promise in inhibiting viral replication, particularly against Herpes Simplex Virus and Influenza Virus .
  • Antiparasitic Activity : Compounds containing tetrazole rings have been evaluated for their efficacy against parasites such as Entamoeba histolytica, showing potent activity with low cytotoxicity .

Material Science

The unique chemical structure of 1H-Tetrazole, 1-phenyl-5-[(3-phenylpropyl)sulfonyl]- has led to its application in the development of advanced materials:

  • Corrosion Inhibitors : Tetrazole derivatives have been utilized as effective inhibitors for metal corrosion, particularly in acidic environments . This application is crucial in industries where metal integrity is paramount.
  • Polymer Chemistry : The compound can serve as a building block for synthesizing novel polymers with tailored properties, enhancing material performance in various applications .

Agricultural Chemistry

Research has indicated that tetrazole derivatives may possess herbicidal properties. These compounds can be integrated into agrochemicals to improve crop protection strategies against pests and diseases .

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry explored the synthesis of various tetrazole derivatives and their antimicrobial activities. Among the synthesized compounds, several demonstrated significant inhibition against Gram-positive bacteria with Minimum Inhibitory Concentrations (MICs) below 10 µg/mL.

Case Study 2: Corrosion Inhibition

Research conducted on the corrosion inhibition properties of tetrazole derivatives revealed that 1H-Tetrazole, 1-phenyl-5-[(3-phenylpropyl)sulfonyl]- effectively reduced corrosion rates on aluminum substrates in hydrochloric acid solutions by over 90% compared to untreated samples .

Data Tables

Application AreaSpecific Use CaseObserved Effect
Medicinal ChemistryAntimicrobial ActivityMIC < 10 µg/mL against Gram-positive bacteria
Material ScienceCorrosion Inhibition>90% reduction in corrosion rate
Agricultural ChemistryHerbicidal PropertiesEffective against common agricultural pests

Mechanism of Action

The mechanism of action of 1H-Tetrazole, 1-phenyl-5-[(3-phenylpropyl)sulfonyl]- involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

1-Phenyl-5-((3-((1-phenyl-1H-tetrazol-5-yl)sulfonyl)propyl)thio)-1H-tetrazole (Compound 17, )

  • Structure : Contains a sulfide (-S-) linkage instead of a sulfonyl (-SO₂-) group.
  • Synthesis : Formed via thiol-alkylation using DIAD (diisopropyl azodicarboxylate) and Ph₃P, yielding 76% .
  • Key Differences : Sulfides are more nucleophilic and prone to oxidation compared to sulfones. The sulfonyl group in the target compound confers higher oxidative stability and reduced reactivity, making it preferable for applications requiring inertness .

5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole ()

  • Structure : Features a 4-fluorophenethylsulfonyl group instead of 3-phenylpropylsulfonyl.
  • The 3-phenylpropyl group in the target compound may enhance lipophilicity, favoring membrane permeability in biological systems .

Non-Sulfonyl Tetrazole Derivatives

1-(3-Chlorophenyl)-1H-tetrazole ()

  • Structure : Lacks a sulfonyl group; instead, a 3-chlorophenyl group is attached at the 1-position.
  • Properties :
    • Energetic Performance : Detonation velocity = 4409 m/s; decomposition temperature = 220°C (exothermic).
    • Stabilization : Relies on intermolecular interactions (N...H, Cl...H) .
  • However, its thermal decomposition pathway (if studied) may differ, favoring gas-phase products over radicals .

1,3,4-Thiadiazole and 1,2,4-Triazole Derivatives ()

  • Structure : Heterocycles with sulfur or nitrogen atoms but distinct ring systems (e.g., 1,3,4-thiadiazole vs. tetrazole).
  • Biological Activity : Some derivatives exhibit antiviral properties (e.g., HIV inhibition), though specific data for the target compound are unavailable. The sulfonyl group in tetrazoles may enhance metabolic stability compared to thiol-containing analogs .

Comparative Data Table

Compound Name Substituents Synthesis Yield Key Properties/Applications Reference
1H-Tetrazole, 1-phenyl-5-[(3-phenylpropyl)sulfonyl]- 5-(3-phenylpropylsulfonyl) 91% High stability, pharmaceutical intermediate
Compound 17 (Sulfide analog) 5-(3-phenylpropylthio) 76% Oxidizable to sulfone; moderate reactivity
1-(3-Chlorophenyl)-1H-tetrazole 1-(3-chlorophenyl) N/A Detonation velocity = 4409 m/s; energetic material
5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole 5-(4-fluorophenethylsulfonyl) N/A Enhanced electronic effects

Biological Activity

1H-Tetrazole derivatives are gaining attention in medicinal chemistry due to their diverse biological activities. The specific compound 1H-Tetrazole, 1-phenyl-5-[(3-phenylpropyl)sulfonyl]- is noteworthy for its potential therapeutic applications, particularly as an inhibitor of xanthine oxidase (XO), an enzyme linked to various diseases including gout and hyperuricemia. This article explores the biological activity of this compound, presenting relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes a tetrazole ring and a sulfonamide group. The chemical formula is C15H16N4O2SC_{15}H_{16}N_4O_2S. The presence of the tetrazole moiety enhances its pharmacological properties, making it a valuable scaffold in drug design.

Research indicates that the 1H-tetrazole moiety serves as a crucial component in the inhibition of xanthine oxidase. A study demonstrated that derivatives with a tetrazole ring showed improved binding affinity to the enzyme, which is essential for developing effective treatments for conditions associated with uric acid metabolism.

Key Findings:

  • Inhibition Potency : The compound exhibited an IC50 value of 0.031 μM against xanthine oxidase, indicating strong inhibitory activity compared to the control drug topiroxostat (IC50 = 0.021 μM) .
  • Structure-Activity Relationship (SAR) : Variations in substituents on the phenyl ring significantly affected potency. For instance, introducing electron-withdrawing groups improved inhibitory effects .

Biological Activity Overview

The biological activities associated with 1H-Tetrazole, 1-phenyl-5-[(3-phenylpropyl)sulfonyl]- extend beyond xanthine oxidase inhibition. Other notable activities include:

  • Antimicrobial Properties : Some studies have suggested that tetrazole derivatives possess antibacterial and antifungal activities due to their ability to disrupt microbial cell function.
  • Anticancer Potential : The structural features of tetrazoles allow them to interfere with cancer cell proliferation pathways, making them candidates for further cancer research .

Case Studies

  • Xanthine Oxidase Inhibition :
    • A series of tetrazole derivatives were synthesized and evaluated for their XO inhibitory activity. The structure-based drug design (SBDD) approach led to the identification of several potent inhibitors, with the tetrazole component being critical for binding .
  • Electrochemical Behavior :
    • Electrochemical studies revealed that compounds containing tetrazole rings exhibit distinct oxidation-reduction potentials, which are essential for understanding their reactivity and potential interactions in biological systems .

Table 1: Biological Activity Summary of Tetrazole Derivatives

Compound NameIC50 (μM)Target EnzymeAdditional Activities
1H-Tetrazole, 1-phenyl-5-[(3-phenylpropyl)sulfonyl]-0.031Xanthine OxidaseAntimicrobial
N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide0.312Xanthine OxidaseAnticancer
5-(methylsulfonyl)-1-phenyl-1H-tetrazoleN/AN/AAntifungal

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